molecular formula C15H17ClN6 B5831138 1-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

1-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE

Cat. No.: B5831138
M. Wt: 316.79 g/mol
InChI Key: WQGXGQWAEKQCRY-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl group: This can be achieved through various substitution reactions.

    Attachment of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

    1-(4-BROMOPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-(4-METHOXYPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE: The presence of a methoxy group can influence the compound’s properties and interactions.

The uniqueness of this compound lies in its specific structure and the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6/c1-21(2)8-7-17-14-13-9-20-22(15(13)19-10-18-14)12-5-3-11(16)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGXGQWAEKQCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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